molecular formula C4H4N2 B1627120 Succinonitrile-d4 CAS No. 23923-29-7

Succinonitrile-d4

Cat. No.: B1627120
CAS No.: 23923-29-7
M. Wt: 84.11 g/mol
InChI Key: IAHFWCOBPZCAEA-LNLMKGTHSA-N
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Description

It is a nitrile compound with the molecular formula NCCD2CD2CN and a molecular weight of 84.11 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinonitrile-d4 is typically synthesized through the hydrocyanation of acrylonitrile. The reaction involves the addition of hydrogen cyanide to acrylonitrile in the presence of a catalyst such as triethanolamine . The reaction is carried out at temperatures ranging from 60°C to 80°C to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the toxic and volatile nature of hydrogen cyanide. The reaction mixture is carefully monitored to maintain optimal reaction conditions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: Succinonitrile-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under mild to moderate conditions.

Major Products:

    Hydrogenation: Produces 1,4-diaminobutane.

    Substitution Reactions: Yields various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of succinonitrile-d4 in its applications is primarily based on its chemical structure and properties:

Comparison with Similar Compounds

Succinonitrile-d4 can be compared with other similar nitrile compounds:

Uniqueness:

Properties

IUPAC Name

2,2,3,3-tetradeuteriobutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFWCOBPZCAEA-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583502
Record name (~2~H_4_)Butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23923-29-7
Record name (~2~H_4_)Butanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23923-29-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The distillation residue, 59.1 grams, is dissolved in 16.2 grams water and mixed with 60 grams toluene. While stirring, carbon dioxide is then passed through the mixture until the pH is approximately 13.2. The potassium pyrrolidonate remaining in the residue has then been converted into pyrrolidone and potassium carbonate. The supernatant toluene layer is separated off. The remaining mixture is then extracted four times, each time with 60 grams toluene. After evaporating the toluene from the combined toluene layers, 54 grams of 98.8% pure pyrrolidone is obtained which is suitable for conversion into, for instance, N-vinyl pyrrolidone. If desired, this pyrrolidone can be recirculated to the section where the reaction mixture obtained in the preparation of pyrrolidone from succinonitrile is worked up.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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